molecular formula C15H13F3N4O2 B5521351 1-phenyl-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2-piperazinone

1-phenyl-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2-piperazinone

Cat. No.: B5521351
M. Wt: 338.28 g/mol
InChI Key: NDMJUHBHLCQBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2-piperazinone is a useful research compound. Its molecular formula is C15H13F3N4O2 and its molecular weight is 338.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.09906016 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Synthesis and Structure Analysis

Research has demonstrated the synthesis of molecules incorporating pyrazole, piperazine, and phenyl groups, focusing on their molecular structure, intermolecular interactions, and electronic properties. For instance, studies have synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, analyzing their molecular structures through X-ray crystallography and DFT calculations to understand the intermolecular interactions controlling molecular packing (Shawish et al., 2021).

Antimicrobial and Antibacterial Applications

Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized and shown potent antibacterial efficacy, especially against strains like E. coli, S. aureus, and S. mutans. Such compounds have demonstrated significant biofilm inhibition activities, surpassing even those of reference drugs like Ciprofloxacin, and have been studied for their inhibitory activities against bacterial biofilms and enzymes such as MurB (Mekky & Sanad, 2020).

Molecular Electronics and Photophysical Properties

Investigations into the magnetostructural properties of phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl derivatives have provided insights into their electronic structures and photophysical properties. These studies are crucial for understanding the materials' potential applications in molecular electronics and photonics (Gardias et al., 2018).

Inhibitory Activities Against Enzymes

Research on 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives has identified inhibitors of soluble epoxide hydrolase, revealing the importance of the triazine heterocycle for high potency and selectivity. Such inhibitors are valuable for studying disease models and understanding the enzyme's role in various biological pathways (Thalji et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s designed to be a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s used or stored. Proper safety measures should always be taken when handling chemical compounds .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied further to better understand its synthesis, properties, and potential uses .

Properties

IUPAC Name

1-phenyl-4-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2/c16-15(17,18)12-8-11(19-20-12)14(24)21-6-7-22(13(23)9-21)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMJUHBHLCQBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=NNC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.